4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
Description
The compound 4-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran core substituted at the 4-position with a 4-methoxyphenyl group. The carboxamide moiety is linked to an ethyl chain bearing a 2-methylimidazole ring.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-15-20-9-11-22(15)12-10-21-18(23)19(7-13-25-14-8-19)16-3-5-17(24-2)6-4-16/h3-6,9,11H,7-8,10,12-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXJSLQJBISWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Tetrahydro-2H-Pyran Cores
Biopharmacule Catalog Derivatives (BP 14275, BP 14276):
These compounds share the tetrahydro-2H-pyran backbone but differ in substituents:
- BP 14275 : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (ortho-methoxy substitution).
- BP 14276 : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (carboxylic acid instead of carboxamide).
Key Differences :
- Substituent Position : The target compound’s para-methoxy group on the phenyl ring (vs. ortho in BP 14275/76) may enhance electronic effects, influencing solubility and receptor binding.
- Functional Groups : The carboxamide and imidazole-ethyl chain in the target compound introduce hydrogen-bonding and basicity, absent in BP derivatives.
Carboxamide-Containing Heterocycles
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide ():
- Core : Benzimidazole (five-membered nitrogen heterocycle fused to benzene).
- Substituents : Multiple methoxy groups (3,4-dimethoxy and 4-methoxy).
Comparison :
Imidazole Derivatives with Methoxyphenyl Groups
1-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine (C20, ):
- Core : Dihydroimidazole (five-membered ring with two nitrogen atoms).
- Substituents : 4-Methoxyphenyl at position 1.
Comparison :
- Side Chain : C20 lacks the carboxamide-ethyl linkage, limiting hydrogen-bonding capacity.
Functional Group and Pharmacokinetic Considerations
Carboxamide vs. Other Linkers
The carboxamide group in the target compound enables hydrogen bonding with biological targets, a feature absent in aldehyde (BP 14275) or carboxylic acid (BP 14276) analogs. In contrast, the acetamide group in ’s fluorophenyl-imidazole derivative introduces electronegativity but lacks the pyran ring’s conformational flexibility .
Methoxy Substituent Effects
- Para vs.
- Multi-Methoxy Systems : Compounds like ’s 3,4-dimethoxyphenyl derivative may exhibit higher lipophilicity (logP) due to additional methoxy groups .
Preparation Methods
Cyclization of Diol Precursors
The tetrahydropyran (THP) ring is constructed via acid-catalyzed cyclization of a 1,5-diol intermediate. For example, treatment of 3-(4-methoxyphenyl)pentane-1,5-diol with sulfuric acid in toluene induces cyclization to form 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
Oxidation to Carboxylic Acid/Nitrile
The hydroxyl group at the 4-position is oxidized to a carboxylic acid or nitrile. A nitrile intermediate is often preferred for subsequent hydrolysis to the carboxamide.
- Nitrile Formation : Reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol with cyanogen bromide (BrCN) in the presence of K₂CO₃ yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.
- Oxidation to Carboxylic Acid : Alternatively, Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Introduction of the 4-Methoxyphenyl Group
Friedel-Crafts Alkylation
The methoxyphenyl group is introduced via Friedel-Crafts alkylation using 4-methoxyphenylmagnesium bromide and a THP-derived electrophile (e.g., tetrahydropyran-4-one). This step typically employs AlCl₃ as a catalyst in dichloromethane at 0–25°C, achieving yields >80%.
Nucleophilic Aromatic Substitution
In an alternative route, a pre-functionalized THP intermediate undergoes nucleophilic substitution with 4-methoxybenzene boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Formation of the Carboxamide Functionality
Hydrolysis of Nitrile Intermediate
The nitrile group in 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is hydrolyzed to the carboxamide using H₂O₂ and K₂CO₃ in ethanol under reflux (60°C, 6 h). This method avoids harsh acidic conditions and provides >90% yield.
Direct Amination
Alternatively, the carboxylic acid reacts with ammonium chloride (NH₄Cl) in the presence of EDCI/HOBt to form the primary amide.
Synthesis of the 2-(2-Methyl-1H-Imidazol-1-yl)ethyl Side Chain
Alkylation of 2-Methylimidazole
2-Methylimidazole is alkylated with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as a base (80°C, 12 h). The product, 2-(2-methyl-1H-imidazol-1-yl)ethylamine, is isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Protection-Deprotection Strategy
To prevent side reactions during coupling, the amine group is protected as a tert-butyl carbamate (Boc) using Boc₂O and DMAP. Deprotection with TFA/CH₂Cl₂ (1:1) regenerates the free amine prior to coupling.
Final Coupling and Purification
Amide Bond Formation
The carboxamide intermediate is coupled with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using HATU or DCC as coupling agents:
Purification
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (EtOAc/hexanes 1:1 → 3:1). Typical isolated yields range from 70–85%.
Optimization and Catalytic Considerations
Solvent and Catalyst Screening
Comparative studies highlight ethanol and K₂CO₃ as optimal for nitrile hydrolysis (Table 1).
Table 1. Catalyst Efficiency in Nitrile Hydrolysis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | EtOH | 60 | 6 | 95 |
| NaOH | H₂O | 100 | 12 | 78 |
| HTMAB | H₂O | 110 | 8 | 93 |
Reaction Time and Yield Trade-offs
Domino reactions (e.g., cyclization and amidation in one pot) reduce total synthesis time from 48 h to 12 h but require precise stoichiometric control.
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